alpha-Muricholic acid-d4

Description

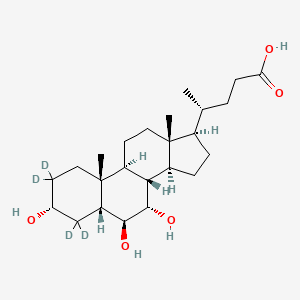

α-Muricholic acid-d4 (α-MCA-d4) is a deuterium-labeled isotopologue of α-muricholic acid (α-MCA), a primary bile acid synthesized in the liver of rodents. As an internal standard, α-MCA-d4 is critical for the accurate quantification of α-MCA in biological matrices using liquid chromatography-mass spectrometry (LC-MS) . Its structure features four deuterium atoms replacing hydrogen at specific positions, ensuring minimal interference with the analyte’s chromatographic or mass spectrometric behavior. α-MCA-d4 is widely used in metabolomics and bile acid profiling studies to investigate metabolic disorders, gut microbiota interactions, and bile acid signaling pathways .

Properties

Molecular Formula |

C24H40O5 |

|---|---|

Molecular Weight |

412.6 g/mol |

IUPAC Name |

(4R)-4-[(3R,5R,6S,7S,8S,9S,10R,13R,14S,17R)-2,2,4,4-tetradeuterio-3,6,7-trihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |

InChI |

InChI=1S/C24H40O5/c1-13(4-7-19(26)27)15-5-6-16-20-17(9-11-23(15,16)2)24(3)10-8-14(25)12-18(24)21(28)22(20)29/h13-18,20-22,25,28-29H,4-12H2,1-3H3,(H,26,27)/t13-,14-,15-,16+,17+,18+,20+,21+,22+,23-,24-/m1/s1/i8D2,12D2 |

InChI Key |

DKPMWHFRUGMUKF-QGGLCGBNSA-N |

Isomeric SMILES |

[2H]C1(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H]([C@H]([C@@H]2C([C@@H]1O)([2H])[2H])O)O)CC[C@@H]4[C@H](C)CCC(=O)O)C)C)[2H] |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C |

Origin of Product |

United States |

Preparation Methods

Alpha-Muricholic acid-d4 can be synthesized through a multi-step process starting from chenodeoxycholic acid. The synthetic route involves nine steps and yields an overall product with a 26% yield . The process includes various chemical reactions such as hydroxylation and deuteration to introduce the deuterium atoms into the molecule. Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring high purity and consistency of the final product.

Chemical Reactions Analysis

Enzymatic Hydroxylation

In rodents, α-muricholic acid is formed via Cyp2c70-mediated hydroxylation of chenodeoxycholic acid (CDCA). The reaction involves:

-

6β-Hydroxylation : CDCA undergoes oxidation at the 6β-position, forming α-MCA .

-

C7-Epimerization : α-MCA is further converted to β-muricholic acid (β-MCA) via epimerization of the C7 hydroxyl group .

Kinetic Parameters :

LC-MS Parameters

α-MCA-d4 is typically analyzed using multiple reaction monitoring (MRM) in negative-ion mode. Key parameters include:

| Parameter | Value | Reference |

|---|---|---|

| Transition | 407.3 > 407.3 | |

| Cone Voltage | 120 V | |

| Collision Energy | 10 eV | |

| Retention Time | 10.92 min |

Internal Standard Use

α-MCA-d4 serves as a stable isotope-labeled internal standard for quantifying bile acids in biological samples. Its sodium salt form enhances solubility and stability in LC-MS workflows.

Metabolic Disease Studies

As a farnesoid X receptor (FXR) antagonist , α-MCA-d4 inhibits bile acid synthesis and lipid metabolism pathways. This property makes it critical for studying metabolic disorders such as obesity and diabetes .

Toxicological Analysis

Used in targeted bile acid profiling to assess interspecies differences in BA metabolism, particularly in human, rat, and mouse serum or liver tissue .

Reaction Conditions and Stability

-

Synthesis : Requires LC-MS grade solvents (e.g., methanol, acetonitrile) and controlled deuterium incorporation.

-

Storage : Sodium salt form improves stability under standard laboratory conditions.

Comparative Data from Metabolic Studies

| Parameter | Human Serum | Murine Serum |

|---|---|---|

| α-MCA Detection | Present | Present |

| FXR Antagonist Activity | Noted | Observed |

| Relative Recovery | Varies | Varies |

Limitations and Challenges

-

Species-Specificity : α-MCA is predominantly rodent-derived, limiting direct human metabolic relevance .

-

Epimerization : Stability of α-MCA-d4 may be affected by C7 hydroxyl group epimerization in certain conditions .

This synthesis of α-MCA-d4 and its applications underscores its utility in metabolic research, particularly in understanding species-specific bile acid pathways and FXR-mediated mechanisms.

Scientific Research Applications

Alpha-Muricholic acid-d4 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Quantification in Mass Spectrometry: It serves as an internal standard for the accurate quantification of alpha-Muricholic acid in biological samples.

Metabolic Studies: It is used to study the metabolism of bile acids and their role in various physiological processes.

Disease Research: It helps in understanding the role of bile acids in diseases such as obesity, liver diseases, and inflammatory bowel disease.

Mechanism of Action

Alpha-Muricholic acid-d4 exerts its effects primarily through its interaction with bile acid receptors such as the farnesoid X receptor (FXR) and the G-protein-coupled bile acid receptor (TGR5). These receptors are involved in regulating various metabolic pathways, including lipid and glucose metabolism, as well as immune responses . The deuterated form allows for precise tracking and quantification in metabolic studies, providing insights into the molecular targets and pathways involved .

Comparison with Similar Compounds

Structural Analogues: β-MCA-d4 and ω-MCA-d4

α-MCA-d4 belongs to the muricholic acid family, which includes β-muricholic acid (β-MCA) and ω-muricholic acid (ω-MCA). These isomers differ in the positions of hydroxyl groups on the sterol backbone:

- α-MCA : 3α,6β,7α-trihydroxy configuration.

- β-MCA : 3α,6β,7β-trihydroxy configuration.

- ω-MCA : 3α,6α,7β-trihydroxy configuration.

Deuterated forms of these compounds (e.g., β-MCA-d4, ω-MCA-d4) are similarly used as internal standards. However, their distinct hydroxyl group arrangements lead to differences in polarity, retention times, and mass fragmentation patterns during LC-MS analysis . For example, α-MCA-d4 and β-MCA-d4 exhibit different chromatographic elution profiles, enabling precise differentiation in complex biological samples .

Table 1: Structural Comparison of Deuterated Muricholic Acid Isomers

Conjugated Bile Acids: Tauro-α-MCA-d4 and Glyco-α-MCA-d4

Muricholic acids are often conjugated with taurine or glycine to enhance solubility. Deuterated conjugated forms, such as tauro-α-muricholic acid-d4 (T-α-MCA-d4) and glyco-α-muricholic acid-d4 (G-α-MCA-d4) , are used to quantify their respective unconjugated or conjugated bile acids. For example:

- T-α-MCA-d4 : Used to measure tauro-conjugated α-MCA in studies of enterohepatic circulation .

- G-α-MCA-d4 : Applied in glycine-conjugated bile acid profiling .

These compounds exhibit distinct mass-to-charge ratios (e.g., T-α-MCA-d4: m/z 536.3 vs. G-α-MCA-d4: m/z 498.3), enabling their differentiation in multiplexed LC-MS assays .

Other Deuterated Bile Acid Standards

α-MCA-d4 is part of a broader suite of deuterated bile acids used in research. Key comparisons include:

Cholic Acid-d4 (CA-d4)

- Structure : 3α,7α,12α-trihydroxy-5β-cholanic acid-d3.

- Role : Quantifies cholic acid, a primary bile acid with roles in lipid digestion. Unlike α-MCA-d4, CA-d4 lacks the 6β-hydroxyl group, altering its receptor binding (e.g., Farnesoid X Receptor (FXR)) .

Ursodeoxycholic Acid-d4 (UDCA-d4)

- Structure : 3α,7β-dihydroxy-5β-cholanic acid-d4.

- Role : Used to study UDCA, a therapeutic bile acid for cholestatic liver diseases. UDCA-d4’s 7β-hydroxyl group contrasts with α-MCA-d4’s 7α configuration, affecting hydrophobicity and metabolic pathways .

Taurochenodeoxycholic Acid-d4 (TCDCA-d4)

- Structure: Taurine-conjugated chenodeoxycholic acid-d4.

- Role : Quantifies TCDCA, a taurine-conjugated secondary bile acid. Unlike α-MCA-d4, TCDCA-d4 lacks hydroxyl groups at positions 6 and 7, influencing its interaction with gut microbiota .

Table 2: Comparative Analytical Data for Deuterated Bile Acids

Functional and Metabolic Differences

- Receptor Affinity : α-MCA is a weak FXR antagonist, whereas CA and CDCA are potent FXR agonists . This functional divergence underscores the need for compound-specific deuterated standards.

- Microbial Metabolism : α-MCA is metabolized by gut bacteria into secondary bile acids (e.g., hyocholic acid), unlike UDCA or CA, which undergo distinct biotransformations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.